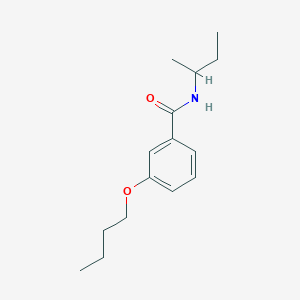
N-(3-carbamoylphenyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-carbamoylphenyl)pyridine-4-carboxamide, also known as 3-CPA, is a chemical compound used in scientific research. It belongs to the class of N-phenylpyridine-2-carboxamides and has been studied for its potential therapeutic effects on various diseases.
Wirkmechanismus
The mechanism of action of N-(3-carbamoylphenyl)pyridine-4-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activity of beta-secretase, which is an enzyme involved in the production of amyloid beta peptides. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activation of NF-kappaB, which is a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-carbamoylphenyl)pyridine-4-carboxamide depend on the specific disease and experimental conditions. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the accumulation of amyloid beta peptides and improve cognitive function in animal models. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and improve symptoms in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-carbamoylphenyl)pyridine-4-carboxamide in lab experiments include its potential therapeutic effects on various diseases and its well-characterized mechanism of action. However, the limitations of using N-(3-carbamoylphenyl)pyridine-4-carboxamide in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-(3-carbamoylphenyl)pyridine-4-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential therapeutic effects on other diseases, and the optimization of its pharmacological properties. Additionally, the combination of N-(3-carbamoylphenyl)pyridine-4-carboxamide with other compounds or therapies may enhance its therapeutic effects and reduce its toxicity. Overall, the research on N-(3-carbamoylphenyl)pyridine-4-carboxamide has the potential to lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of N-(3-carbamoylphenyl)pyridine-4-carboxamide involves the reaction of 3-aminobenzoic acid and 4-pyridinecarboxylic acid with the use of coupling agents and solvents. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques, such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
N-(3-carbamoylphenyl)pyridine-4-carboxamide has been studied for its potential therapeutic effects on various diseases, such as cancer, Alzheimer's disease, and inflammation. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the accumulation of amyloid beta peptides, which are associated with the development of the disease. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Eigenschaften
Produktname |
N-(3-carbamoylphenyl)pyridine-4-carboxamide |
|---|---|
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
N-(3-carbamoylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-2-1-3-11(8-10)16-13(18)9-4-6-15-7-5-9/h1-8H,(H2,14,17)(H,16,18) |
InChI-Schlüssel |
BEWJROZSIKCCJO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267151.png)

![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)


![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)



